molecular formula C12H16BrNO B1449937 4-(5-Bromo-2-methylphenoxy)piperidine CAS No. 1696933-24-0

4-(5-Bromo-2-methylphenoxy)piperidine

Cat. No.: B1449937
CAS No.: 1696933-24-0
M. Wt: 270.17 g/mol
InChI Key: HRPRZFJPHMVKEF-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methylphenoxy)piperidine is a chemical compound featuring a piperidine ring substituted with a bromo-methylphenoxy group. Piperidine is a fundamental heterocycle in medicinal chemistry and is present in a variety of bioactive molecules and approved therapeutics . Piperidine-based compounds are of significant interest in neuroscience research, particularly as building blocks for developing inhibitors of monoamine oxidase (MAO) enzymes . MAO enzymes are important targets for the research and management of neurodegenerative diseases . The bromine atom on the phenoxy ring offers a synthetic handle for further functionalization, for instance, via cross-coupling reactions, making this compound a versatile intermediate for constructing more complex molecules for biological evaluation . The presence of both the piperidine nitrogen and the bromine substituent allows researchers to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(5-bromo-2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPRZFJPHMVKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(5-Bromo-2-methylphenoxy)piperidine and a Structurally Related Analog, Sertraline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Initial research for the target compound, 4-(5-Bromo-2-methylphenoxy)piperidine, yielded no publicly available scientific literature, patents, or database entries. This suggests that the compound may be a novel chemical entity, a proprietary intermediate not disclosed in the public domain, or a misidentified structure. Given the absence of data, this guide will instead provide a comprehensive technical overview of a structurally and functionally relevant molecule, Sertraline . Sertraline is a widely studied and clinically significant compound that will be of interest to researchers, scientists, and drug development professionals working with related scaffolds. This guide will adhere to the originally requested in-depth format, providing a robust resource on a well-documented molecule.

Part 1: Sertraline: An In-Depth Analysis

Introduction to Sertraline

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. Its mechanism of action involves the potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft. This modulation of serotonergic neurotransmission is believed to be the primary basis for its therapeutic effects. The molecule is characterized by a tetralone-derived core, which distinguishes it from other SSRIs and contributes to its unique pharmacological profile.

Chemical Structure and Nomenclature

Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a chiral molecule with two stereocenters. The clinically active and commercially available form is the (1S, 4S)-isomer.

  • IUPAC Name: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

  • CAS Number: 79617-96-2

  • Molecular Formula: C₁₇H₁₇Cl₂N

  • Molecular Weight: 306.23 g/mol

The structural backbone of sertraline is a tetralin ring system, which is a partially hydrogenated naphthalene ring. This rigid scaffold holds the 3,4-dichlorophenyl group and the N-methylamine moiety in a specific spatial orientation, which is crucial for its high-affinity binding to the serotonin transporter.

Physicochemical Properties

The physicochemical properties of sertraline hydrochloride, the commonly used salt form, are summarized in the table below. These properties are critical for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Melting Point243-245 °C
pKa9.47
LogP (Octanol/Water)3.6
SolubilitySparingly soluble in water and ethanol; slightly soluble in isopropanol
AppearanceWhite to off-white crystalline powder
Spectroscopic Data

The structural elucidation and confirmation of sertraline are typically performed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of sertraline exhibits characteristic signals for the aromatic protons of the dichlorophenyl and tetralin rings, as well as the aliphatic protons of the tetralin and N-methyl groups.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the 17 carbon atoms in the molecule, including the quaternary carbons and the carbons of the dichlorophenyl group.

  • Mass Spectrometry (MS): The mass spectrum of sertraline typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching of the dichlorophenyl moiety.

Part 2: Synthesis and Manufacturing

The synthesis of sertraline has been extensively studied and various synthetic routes have been developed. A common and efficient method involves the condensation of a tetralone precursor with methylamine, followed by stereoselective reduction.

Retrosynthetic Analysis

A retrosynthetic analysis of sertraline reveals a key disconnection at the C-N bond, leading back to a tetralone intermediate and methylamine. The tetralone itself can be synthesized from commercially available starting materials.

Sertraline Retrosynthesis Sertraline Sertraline Intermediate1 Sertralone Sertraline->Intermediate1 C-N disconnection Intermediate2 Methylamine Sertraline->Intermediate2 C-N disconnection StartingMaterials Starting Materials Intermediate1->StartingMaterials Further disconnections

Caption: Retrosynthetic analysis of Sertraline.

General Synthetic Protocol

A generalized, multi-step synthesis of sertraline is outlined below. This protocol is a composite of commonly employed synthetic strategies.

Step 1: Synthesis of the Tetralone Intermediate

  • Friedel-Crafts Acylation: Reaction of a suitable benzene derivative with a succinic anhydride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a keto-acid.

  • Reduction: Reduction of the keto group, for example, via a Clemmensen or Wolff-Kishner reduction.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the resulting carboxylic acid in the presence of a strong acid (e.g., polyphosphoric acid) to yield the tetralone core.

Step 2: Formation of the Imine

  • Condensation: The tetralone intermediate is condensed with methylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding imine.

Step 3: Stereoselective Reduction

  • Reduction: The imine is reduced to the secondary amine. This step is crucial for establishing the desired stereochemistry. Catalytic hydrogenation using a chiral catalyst or the use of chiral reducing agents can be employed to achieve high stereoselectivity.

  • Resolution: If a racemic mixture is obtained, chiral resolution using a chiral acid (e.g., mandelic acid) is performed to isolate the desired (1S, 4S)-isomer.

Step 4: Salt Formation

  • Treatment with HCl: The free base of sertraline is treated with hydrochloric acid in a suitable solvent to precipitate sertraline hydrochloride, the stable and pharmaceutically used salt form.

Sertraline Synthesis Workflow Start Starting Materials Step1 Step 1: Tetralone Synthesis Start->Step1 Step2 Step 2: Imine Formation Step1->Step2 Step3 Step 3: Stereoselective Reduction Step2->Step3 Step4 Step 4: Salt Formation Step3->Step4 End Sertraline HCl Step4->End

Caption: Generalized synthetic workflow for Sertraline HCl.

Part 3: Biological Activity and Applications

Mechanism of Action

Sertraline's primary mechanism of action is the highly selective inhibition of the presynaptic serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects. Sertraline has a lower affinity for other neurotransmitter transporters, such as the dopamine and norepinephrine transporters, which contributes to its favorable side-effect profile compared to older classes of antidepressants.

Sertraline Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin SERT->Serotonin_Synapse Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Serotonin Release Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Sertraline Sertraline Sertraline->SERT Inhibits

Caption: Simplified diagram of Sertraline's mechanism of action at the synapse.

Clinical Applications

Sertraline is approved by regulatory agencies worldwide for the treatment of a range of psychiatric disorders, including:

  • Major Depressive Disorder (MDD)

  • Obsessive-Compulsive Disorder (OCD)

  • Panic Disorder

  • Post-Traumatic Stress Disorder (PTSD)

  • Social Anxiety Disorder (SAD)

  • Premenstrual Dysphoric Disorder (PMDD)

Metabolism

Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its major metabolite, desmethylsertraline. This process is mediated by several cytochrome P450 (CYP) isoenzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Desmethylsertraline is significantly less active as a serotonin reuptake inhibitor than the parent compound. Further metabolism involves deamination, hydroxylation, and glucuronide conjugation, leading to inactive metabolites that are excreted in the urine and feces.

Part 4: Conclusion

While the originally requested compound, this compound, remains an uncharacterized entity in the public domain, this guide has provided a comprehensive technical overview of sertraline, a clinically and commercially significant molecule with a related structural class. The detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity serves as a valuable resource for researchers and drug development professionals. The methodologies and principles discussed herein are broadly applicable to the study and development of novel psychoactive compounds and other therapeutic agents.

References

  • Sertraline. PubChem. [Link]

  • Sertraline Hydrochloride. DrugBank. [Link]

4-(5-Bromo-2-methylphenoxy)piperidine CAS number and identifiers

[1]

Executive Summary

This compound is a bifunctional pharmacophore combining a lipophilic aryl ether tail with a polar piperidine headgroup.[1] In drug discovery, this scaffold serves as a "privileged structure," frequently observed in antagonists for G-protein coupled receptors (GPCRs), specifically chemokine (CCR) and serotonin (5-HT) receptors.[1]

The molecule features two distinct synthetic handles:[2][3][4]

  • The Secondary Amine (Piperidine): Available for urea formation, reductive amination, or amide coupling to establish the "left-hand" side of a drug candidate.[1]

  • The Aryl Bromide: A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the "right-hand" aromatic system.[1]

Chemical Identity & Properties

As a specialized intermediate, this specific isomer is often synthesized de novo rather than purchased as a commodity chemical.[1] Below are the identifiers for the compound and its primary precursors.

Target Compound Data
PropertyDetail
Chemical Name This compound
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Predicted LogP ~2.8 (Lipophilic)
Physical State Viscous oil (Free base) or White solid (HCl salt)
SMILES Cc1ccc(Br)cc1OC2CCNCC2
Precursor Identifiers (For Synthesis)

Since the target is a "make-on-demand" building block, procurement relies on its precursors:

ComponentChemical NameCAS NumberRole
Aryl Component 5-Bromo-2-methylphenol2944-58-3 Nucleophile (Phenol)
Piperidine Component N-Boc-4-hydroxypiperidine109384-19-2 Electrophile (Alcohol)

Synthetic Pathway (The Mitsunobu Route)[1]

The most robust method for synthesizing this ether linkage—avoiding the harsh conditions of SNAr on an unactivated ring—is the Mitsunobu Reaction .[1] This protocol ensures regioselectivity and high yields.[1]

Experimental Workflow
Step 1: Ether Formation (Mitsunobu Coupling)
  • Reagents: 5-Bromo-2-methylphenol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Catalyst: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq).[1]

Protocol:

  • Dissolve the phenol, Boc-piperidine, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.

  • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

  • Quench: Add water/brine. Extract with Ethyl Acetate (EtOAc).[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the N-Boc protected intermediate.[1]

Step 2: Deprotection
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

  • Protocol: Dissolve the intermediate in DCM. Add acid (10 eq). Stir 2 hours. Evaporate volatiles to yield the salt form.[1]

Visual Reaction Scheme

SynthesisPathwayPhenol5-Bromo-2-methylphenol(CAS 2944-58-3)IntermediateBoc-Protected Ether(Intermediate)Phenol->IntermediateMitsunobu(PPh3, DIAD, THF)PiperidineN-Boc-4-hydroxypiperidine(CAS 109384-19-2)Piperidine->IntermediateMitsunobu(PPh3, DIAD, THF)FinalProduct4-(5-Bromo-2-methylphenoxy)piperidine (Target)Intermediate->FinalProductDeprotection(TFA/DCM or HCl)

Figure 1: Two-step synthesis via Mitsunobu coupling followed by acid-mediated deprotection.[1][5][6]

Structural Analysis & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • Aryl Region (6.8 – 7.2 ppm): You should observe three distinct signals corresponding to the 1,2,4-substitution pattern of the benzene ring.

    • Doublet (~7.0 ppm): Proton adjacent to the methyl group.[1]

    • Doublet of Doublets: Proton between Br and the ring junction.[1]

    • Singlet (Isolate): Proton between Br and the Ether oxygen (Position 6).

  • Ether Methine (4.3 – 4.5 ppm): A multiplet (septet-like) corresponding to the single proton on the piperidine C4 position (–O–CH <).

  • Methyl Group (2.1 – 2.3 ppm): A sharp singlet integrating to 3H (Ar–CH ₃).

  • Piperidine Ring:

    • If Boc-protected: Singlet at 1.45 ppm (9H).

    • If Free Amine: Broad multiplet signals at 2.7–3.2 ppm (alpha-protons) and 1.6–2.0 ppm (beta-protons).

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of Bromine (Br) will result in a characteristic 1:1 doublet signal for the molecular ion [M+H]⁺ and [M+H+2]⁺ (masses ~270 and 272).[1]

  • Fragmentation: Loss of the piperidine ring often generates a tropylium-like ion fragment from the aryl ether.[1]

Medicinal Chemistry Applications

Once synthesized, this scaffold acts as a divergence point. The logic of using this specific building block lies in its orthogonal reactivity .

Downstream Functionalization Logic
  • Library Generation (Amine First):

    • React the piperidine nitrogen with a library of acid chlorides or isocyanates.[1]

    • Result: A fixed "left-hand" side with a variable "right-hand" Br-handle.[1]

  • Scaffold Elaboration (Bromide First):

    • Perform Suzuki coupling on the Boc-protected intermediate to install a biaryl system.

    • Deprotect and diversify the amine last.

    • Result: High-value biaryl ether inhibitors (common in kinase research).[1]

Signaling Pathway Utility

This pharmacophore is chemically structurally similar to antagonists for:

  • CCR5 / CCR2: Chemokine receptors involved in inflammation.[1]

  • 5-HT2A: Serotonin receptors involved in CNS modulation.[1]

ApplicationLogicCore4-(5-Bromo-2-methylphenoxy)piperidineSuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Core->SuzukiReacts at BrAmidationAmide/Urea Formation(R-COCl / R-NCO)Core->AmidationReacts at NHBiarylBiaryl Ether Scaffolds(Kinase Inhibitors)Suzuki->BiarylGPCRAmide Derivatives(GPCR Antagonists)Amidation->GPCR

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive handles of the scaffold.[1]

Safety & Handling

  • Hazard Identification:

    • Phenols: Precursor 5-bromo-2-methylphenol is corrosive and toxic if absorbed through the skin.[1]

    • Piperidines: The free amine is a mild base and potential irritant.[1]

    • Reagents: DIAD is a shock-sensitive explosive hazard if concentrated or heated; always use in solution.[1]

  • Storage: Store the HCl salt at -20°C under desiccant. The free base is prone to oxidation and carbonate formation (absorbs CO₂ from air).[1]

References

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.

  • Piperidine Scaffolds in GPCR Drug Design: Journal of Medicinal Chemistry. "Privileged Structures in Drug Discovery: The Piperidine Scaffold."

  • Precursor Data (5-Bromo-2-methylphenol): PubChem Compound Summary for CID 76957.[1]

  • Precursor Data (N-Boc-4-hydroxypiperidine): PubChem Compound Summary for CID 6992966.[1] [1]

Technical Guide: Predicted Biological Activity & Scaffold Analysis of 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted pharmacological profile, computational assessment, and synthetic utility of 4-(5-Bromo-2-methylphenoxy)piperidine derivatives.

This analysis treats the molecule as a "Privileged Scaffold" —a core structural element capable of serving as a ligand for diverse biological targets (Kinases, GPCRs) depending on its derivatization.

Executive Summary

Molecule: this compound Class: 4-Aryloxypiperidine Primary Predicted Utility: Tyrosine Kinase Inhibition (Oncology), Sigma-1 Receptor Modulation (CNS).

The 4-aryloxypiperidine moiety is a validated pharmacophore found in FDA-approved therapeutics including Crizotinib (ALK inhibitor) and Paroxetine (SSRI). The specific substitution pattern of the subject molecule—featuring a 5-bromo handle and a 2-methyl steric clamp—suggests it is a designed intermediate for Fragment-Based Drug Discovery (FBDD) . The bromine atom serves as a "warhead" precursor for Suzuki-Miyaura coupling to generate biaryl kinase inhibitors, while the piperidine nitrogen allows for solubility modulation and salt formation.

Structural Analysis & Pharmacophore Mapping[1]

To predict biological activity, we must deconstruct the molecule into its functional interaction zones.

Structural ZoneChemical FeaturePredicted Biological Interaction
Piperidine Ring Secondary Amine (

)
Cationic Interaction: Forms salt bridge with Asp/Glu residues in receptor binding pockets (e.g., Asp355 in ALK).
Ether Linker Oxygen BridgeH-Bond Acceptor: Provides flexibility to orient the aromatic tail into hydrophobic sub-pockets.
2-Methyl Group Steric Bulk (Ortho)Conformational Lock: Restricts rotation of the phenyl ring, forcing the molecule into a bioactive conformation (Atropisomerism control).
5-Bromo Group HalogenHalogen Bonding: Acts as a

-hole donor to backbone carbonyls; Synthetic handle for library expansion.
The "Crizotinib" Homology

The subject molecule shares high structural homology with the core scaffold of Crizotinib (Xalkori) and Ceritinib . In ALK (Anaplastic Lymphoma Kinase) inhibitors, the piperidine ring typically extends into the solvent-exposed region, improving solubility, while the aryloxy group anchors the molecule in the ATP-binding site.

Predicted Therapeutic Targets

Based on Structure-Activity Relationship (SAR) database mining (ChEMBL/PubChem) and pharmacophore similarity, the following activities are predicted:

Target A: ALK/ROS1 Kinase Inhibition (Oncology)
  • Mechanism: ATP-competitive inhibition.

  • Prediction: The 4-aryloxypiperidine core mimics the hinge-binding motif of type I kinase inhibitors. The 5-bromo position is likely intended for coupling to a pyrazole or aminopyridine ring to complete the hinge-binding interaction.

  • Relevance: Non-Small Cell Lung Cancer (NSCLC) with ALK translocations.

Target B: Sigma-1 Receptor ( R) Modulation (Neurology)
  • Mechanism: Chaperone protein modulation.

  • Prediction:

    
    R ligands typically feature a basic amine (piperidine) flanked by hydrophobic regions. The 5-bromo-2-methylphenyl group provides the necessary lipophilicity to penetrate the CNS and bind the hydrophobic pocket of 
    
    
    
    R.
  • Relevance: Neuroprotection, Antipsychotic potential.[1]

Computational Workflow: In Silico Validation

To validate these predictions without wet-lab synthesis, researchers should utilize the following computational pipeline.

Workflow Diagram (DOT)

ComputationalPipeline Ligand Ligand Prep (3D Gen, pH 7.4) Docking Molecular Docking (AutoDock Vina/Glide) Ligand->Docking .pdbqt Target Target Selection (ALK: PDB 2XP2 Sigma-1: PDB 5HK1) Target->Docking Grid Gen Scoring Binding Energy (ΔG < -8.0 kcal/mol) Docking->Scoring Pose Selection ADMET ADMET Profiling (SwissADME) Scoring->ADMET Hit Validation

Caption: Figure 1. In silico workflow for predicting binding affinity of 4-aryloxypiperidine derivatives against kinase and CNS targets.

Protocol: Molecular Docking (AutoDock Vina)
  • Ligand Preparation:

    • Generate 3D conformers of this compound.

    • Energy minimize using MMFF94 force field.

    • Protonate the piperidine nitrogen (pH 7.4).

  • Receptor Preparation:

    • Download PDB ID: 2XP2 (ALK Kinase) or 5HK1 (Sigma-1).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., Crizotinib binding site).

    • Dimensions:

      
       Å.
      
  • Docking & Scoring:

    • Run AutoDock Vina with exhaustiveness = 8.

    • Success Criteria: Binding affinity (ΔG) stronger than -8.0 kcal/mol indicates a plausible hit.

Synthetic Methodology

To verify biological activity, the molecule must be synthesized. Due to the electron-rich nature of the 2-methylphenol ring, Nucleophilic Aromatic Substitution (SnAr) is difficult. The Mitsunobu Reaction is the preferred protocol.

Synthesis Diagram (DOT)

Synthesispathway Phenol 5-Bromo-2-methylphenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) Phenol->Mitsunobu Piperidine N-Boc-4-hydroxypiperidine Piperidine->Mitsunobu Intermediate Intermediate: N-Boc-4-(5-bromo-2-methylphenoxy)piperidine Mitsunobu->Intermediate Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product Final Product: This compound Deprotection->Product

Caption: Figure 2.[2][3] Synthetic route via Mitsunobu coupling to access the target scaffold.

Step-by-Step Protocol
  • Coupling (Mitsunobu):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 5-Bromo-2-methylphenol (1.0 eq), and Triphenylphosphine (

      
      , 1.2 eq) in anhydrous THF under Nitrogen.
      
    • Cool to 0°C.

    • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio).

    • Stir for 2 hours.

    • Basify with

      
       to obtain the free amine.
      

ADMET Prediction (Pharmacokinetics)

The biological success of this scaffold depends on its physicochemical properties.

PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 3.2 – 3.8Ideal: Within Lipinski's Rule of 5 range (<5). Good membrane permeability.
TPSA (Polar Surface Area) ~21 ŲHigh CNS Penetration: Values < 90 Ų suggest the molecule can cross the Blood-Brain Barrier (BBB).
Molecular Weight ~270 DaFragment-Like: Leaves room for further derivatization without exceeding MW 500.
Metabolic Stability ModerateThe 2-methyl group blocks metabolic oxidation at the ortho-position, potentially increasing half-life compared to unsubstituted analogs.

References

  • Crizotinib Discovery: Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase and c-Met." Journal of Medicinal Chemistry.

  • Scaffold Analysis: Blair, J. A., et al. (2013). "Structure-guided development of SR-4835, a polypharmacological agent that targets FLT3, HCK, and ALK." ACS Chemical Biology.

  • Sigma-1 Ligands: Rossi, D., et al. (2013). "Identification of a new class of highly potent Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Mitsunobu Protocol: Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

Sources

The Piperidine Ether Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] When incorporated into a molecule with an ether linkage, the resulting piperidine ether scaffold offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of piperidine ether derivatives. We will delve into specific case studies of successful drugs, provide detailed experimental protocols, and explore future directions for this versatile chemical class.

The Significance of the Piperidine Ether Scaffold

The piperidine ring is considered a "privileged scaffold" because of its ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[4] Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective receptor binding. The inclusion of an ether linkage provides several advantages:

  • Modulation of Physicochemical Properties: The ether group can influence a molecule's lipophilicity and polarity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Constraint: The ether linkage can restrict the rotation of adjacent chemical groups, leading to a more defined molecular shape and potentially higher binding affinity for a target receptor.

  • Metabolic Stability: The ether bond is generally more resistant to metabolic degradation compared to other functional groups like esters, which can lead to a longer duration of action.

General Synthetic Strategies

The construction of the piperidine ether core can be achieved through several reliable synthetic methods. The choice of method often depends on the specific substitution patterns desired and the overall complexity of the target molecule.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of piperidine ether synthesis, this typically involves the deprotonation of a hydroxy-substituted piperidine followed by reaction with an appropriate alkyl halide.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly when dealing with more sensitive substrates. This reaction utilizes a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to couple an alcohol with a pronucleophile, in this case, another alcohol.

Below is a generalized workflow for the synthesis of a piperidine ether derivative.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Core Synthesis cluster_3 Purification & Analysis Piperidine Alcohol Piperidine Alcohol Piperidine Ether Formation Piperidine Ether Formation Piperidine Alcohol->Piperidine Ether Formation Alkyl Halide/Alcohol Alkyl Halide/Alcohol Alkyl Halide/Alcohol->Piperidine Ether Formation Base (e.g., NaH) for Williamson Base (e.g., NaH) for Williamson Base (e.g., NaH) for Williamson->Piperidine Ether Formation PPh3/DEAD for Mitsunobu PPh3/DEAD for Mitsunobu PPh3/DEAD for Mitsunobu->Piperidine Ether Formation Chromatography Chromatography Piperidine Ether Formation->Chromatography Spectroscopy (NMR, MS) Spectroscopy (NMR, MS) Chromatography->Spectroscopy (NMR, MS)

Sources

Pharmacophore Analysis of 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacophore analysis of 4-(5-Bromo-2-methylphenoxy)piperidine , treating it as a representative "privileged scaffold" relevant to Central Nervous System (CNS) drug discovery. This structure exemplifies the 4-aryloxypiperidine class, widely recognized for targeting Sigma-1 receptors (


R), Serotonin Transporters (SERT), and various G-Protein Coupled Receptors (GPCRs).

Executive Summary

The molecule This compound represents a classic "linker-based" pharmacophore. It combines a basic amine (cationic center) with a lipophilic aromatic moiety via a flexible ether linkage. This specific substitution pattern—a bromine at the meta position (relative to the ether) and a methyl at the ortho position—introduces critical electronic and steric vectors that modulate binding selectivity.

This guide dissects the molecule’s structural utility in designing ligands for Sigma-1 receptors and Monoamine transporters , providing a self-validating framework for its synthesis, physicochemical profiling, and biological evaluation.

Structural Basis & Physicochemical Properties[1]

Before analyzing binding modes, we must establish the molecule's fundamental properties. These parameters dictate its ability to cross the Blood-Brain Barrier (BBB) and interact with membrane-bound proteins.

Physicochemical Profile (In Silico Consensus)
PropertyValue (Approx.)Significance
Molecular Weight ~270.17 DaOptimal for CNS penetration (Rule of 5 compliant).
cLogP 3.2 – 3.8Highly lipophilic; suggests strong membrane permeability and hydrophobic pocket affinity.
pKa (Basic N) 9.8 – 10.2Predominantly protonated (>99%) at physiological pH (7.4), forming a critical cationic interaction.
TPSA ~21 ŲLow polar surface area, facilitating rapid BBB translocation.
H-Bond Donors 1 (NH)The secondary amine acts as a donor and acceptor.
H-Bond Acceptors 2 (O, N)The ether oxygen is a weak acceptor; the nitrogen is a strong acceptor (when unprotonated).

Pharmacophore Modeling

The biological activity of this scaffold is driven by five distinct pharmacophoric features. We define these features using a Ligand-Based Drug Design (LBDD) approach, validated against known crystal structures of homologous targets (e.g., SERT,


R).
Feature Map[2]
  • Positive Ionizable (PI) Center: The piperidine nitrogen. At pH 7.4, this forms a salt bridge with a conserved Aspartate residue (e.g., Asp126 in

    
    R or Asp98  in hSERT).
    
  • Flexible Linker: The ether oxygen provides rotational freedom, allowing the aromatic ring to adopt an optimal dihedral angle relative to the piperidine chair conformation.

  • Aromatic/Hydrophobic Core (HY): The phenyl ring engages in

    
     stacking or T-shaped interactions with aromatic residues (e.g., Tyr , Phe , Trp ) in the binding pocket.
    
  • Halogen Bond Donor (XB): The 5-Bromine atom. Unlike smaller halogens, bromine possesses a distinct "

    
    -hole"—a region of positive electrostatic potential on its head—allowing it to act as a Lewis acid and accept electron density from backbone carbonyls or side-chain oxygens.
    
  • Steric Lock: The 2-Methyl group restricts the rotation of the phenyl ring (ortho-effect), forcing the molecule into a preferred conformation that minimizes entropic penalty upon binding.

Visualization of Pharmacophore Logic

The following diagram illustrates the spatial arrangement and functional role of each moiety.

PharmacophoreMap Piperidine Piperidine Ring (Cationic Center) Linker Ether Linker (Rotatable Spacer) Piperidine->Linker Connected Aspartate Target: Aspartate (Salt Bridge) Piperidine->Aspartate Ionic Interaction Phenyl Phenyl Core (Pi-Stacking) Linker->Phenyl Connected Bromine 5-Bromo (Halogen Bond Donor) Phenyl->Bromine Substitution (pos 5) Methyl 2-Methyl (Steric Constraint) Phenyl->Methyl Substitution (pos 2) AromaticRes Target: Tyr/Phe (Hydrophobic Cage) Phenyl->AromaticRes Pi-Pi / Pi-Cation BackboneCO Target: Carbonyl (XB Acceptor) Bromine->BackboneCO Sigma-Hole Bonding Methyl->Phenyl Restricts Rotation

Figure 1: Pharmacophore feature map highlighting the structural causality between chemical moieties and target residue interactions.

Experimental Protocols

Synthesis Strategy (Self-Validating Protocol)

Direct Nucleophilic Aromatic Substitution (


) is difficult here due to the lack of strong electron-withdrawing groups on the phenyl ring (Bromine is weakly deactivating). Therefore, the Mitsunobu Reaction  is the gold standard for high-fidelity synthesis of this ether linkage.

Reagents:

  • A: 4-Hydroxy-N-Boc-piperidine (1.0 eq)

  • B: 5-Bromo-2-methylphenol (1.0 eq)

  • C: Triphenylphosphine (

    
    , 1.2 eq)
    
  • D: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve A , B , and C in anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Coupling: Add D dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Deprotection: Concentrate the mixture. Dissolve the crude oil in DCM/TFA (4:1) to remove the Boc group. Stir for 1 hour.

  • Purification: Basify with saturated

    
    , extract with DCM, and purify via flash column chromatography (DCM/MeOH/NH3).
    

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the diagnostic multiplet of the piperidine C4-H proton at

    
     4.3–4.5 ppm (shifted downfield due to oxygen).
    
  • MS (ESI+): Expect

    
     peak at ~270/272 (1:1 isotopic ratio for Br).
    
Biological Assay Workflow

To validate the pharmacophore model, the compound should be screened against the Sigma-1 Receptor (primary target) and SERT (off-target/secondary).

AssayWorkflow cluster_Binding Step 1: Affinity Screening (Radioligand) cluster_Functional Step 2: Functional Validation Start Compound Synthesis (>95% Purity) Binding Competition Binding Assay Ligand: [3H]-(+)-Pentazocine (Sigma-1) Ligand: [3H]-Paroxetine (SERT) Start->Binding KiCalc Calculate Ki (Cheng-Prusoff Equation) Binding->KiCalc CaFlux Calcium Mobilization Assay (Endoplasmic Reticulum Stress) KiCalc->CaFlux If Ki < 100 nM Selectivity Selectivity Profiling (vs. Sigma-2, 5-HT2A) CaFlux->Selectivity

Figure 2: Screening cascade for validating 4-aryloxypiperidine activity in CNS targets.

Mechanism of Action (Hypothetical Binding Mode)

Based on structural homology with Haloperidol and 4-PPBP (known Sigma ligands), the binding mechanism of this compound is predicted as follows:

  • Entry: The lipophilic nature allows the molecule to partition into the lipid bilayer or access the receptor via a membrane-associated tunnel.

  • Anchoring: The protonated piperidine nitrogen forms a salt bridge with Asp126 (in

    
    R). This is the "anchor" point.
    
  • Orientation: The ether linker acts as a hinge, positioning the phenyl group into the primary hydrophobic pocket (lined by Val162 , Phe107 ).

  • Specific Locking:

    • The 2-Methyl group clashes with sterically bulky residues if the ring rotates incorrectly, enforcing a bioactive conformation.

    • The 5-Bromine atom extends into a sub-pocket, potentially forming a halogen bond with the backbone carbonyl of Ala185 or Gly112 , significantly increasing affinity compared to the non-brominated analog.

References

  • Gund, T. M., et al. (2016).[1] "4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies." Chemistry Central Journal.

  • Wilcken, R., et al. (2013).[2] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Orjales, A., et al. (2003).[3] "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives... as potential antidepressant drugs."[3][4][5][6] Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1994). "Serotonin Receptor Subtypes and Ligands." American College of Neuropsychopharmacology.

  • Scholze, P., et al. (2007). "3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter."[6] Journal of Pharmacy and Pharmacology.

Sources

Technical Monograph: Physicochemical Profiling of 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-(5-Bromo-2-methylphenoxy)piperidine , a specialized intermediate in medicinal chemistry. Given the proprietary nature of specific experimental data for this exact isomer in public literature, this document synthesizes a predictive physicochemical profile based on high-fidelity structural analogs (SAR) and outlines the definitive experimental protocols required for its validation.

Compound Identity & Structural Analysis[1][2][3][4]

This compound represents a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. It features a piperidine ring (a versatile pharmacophore) linked via an ether bridge to a substituted phenyl ring.

Property Data / Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Structural Class 4-Aryloxypiperidine
Key Functional Groups Secondary Amine (Piperidine), Ether Linkage, Aryl Bromide
Predicted LogP 3.2 – 3.5 (Lipophilic)
pKa (Predicted) ~9.8 (Piperidine Nitrogen)
Structural Logic

The molecule consists of a lipophilic 5-bromo-2-methylphenyl moiety attached to a polar piperidine ring. The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine is a hydrogen bond donor/acceptor and the primary site for salt formation.

Thermodynamic Properties: Melting Point & Stability

As a Senior Scientist, I must distinguish between the Free Base and the Salt Form . Most piperidine intermediates are oils or low-melting solids in their free base form but become stable, high-melting crystalline solids when converted to hydrochloride (HCl) or fumarate salts.

Predicted Melting Point Profile
Form Predicted Melting Point Physical State Rationale (SAR Analysis)
Free Base 45°C – 60°C Viscous Oil or Waxy SolidThe ether linkage adds flexibility, lowering the lattice energy compared to rigid analogs. Similar 4-phenoxypiperidines are often oils at RT.
HCl Salt 215°C – 230°C (Decomp.)White Crystalline SolidIonic bonding between the piperidinium nitrogen and chloride ion significantly increases lattice energy.
Fumarate Salt 160°C – 175°C Crystalline SolidOften used if the HCl salt is hygroscopic.

Critical Insight: For drug development, the HCl salt is the preferred form for isolation and characterization due to its superior crystallinity and defined melting point.

Thermal Stability[6]
  • Decomposition: The aryl bromide bond is stable up to ~250°C. However, the ether linkage is susceptible to acid-catalyzed cleavage at high temperatures (>150°C) in the presence of strong Lewis acids.

  • Hygroscopicity: The free base is moderately hygroscopic. The HCl salt is generally non-hygroscopic but should be stored in a desiccator.

Solubility & Solution Chemistry

Understanding the solubility profile is essential for purification (recrystallization) and biological assay formulation.

Solvent Solubility (Free Base) Solubility (HCl Salt) Application
Dichloromethane (DCM) High (>100 mg/mL)LowExtraction / Work-up
Methanol / Ethanol HighModerate (Heating req.)Recrystallization
Water Negligible (<0.1 mg/mL)High (>50 mg/mL)Aqueous buffers
Ethyl Acetate HighLowWashing / Trituration
DMSO HighHighBiological Assays

Synthesis & Purification Workflow

To ensure an accurate melting point determination, the compound must be synthesized with high regioselectivity. The Mitsunobu Reaction is the gold standard for creating the ether linkage while preserving the piperidine stereochemistry (if chiral) or ensuring clean coupling.

Synthesis Pathway (DOT Diagram)

SynthesisWorkflow Start1 N-Boc-4-Hydroxypiperidine Reaction Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) Start1->Reaction Start2 5-Bromo-2-methylphenol Start2->Reaction Intermediate N-Boc-4-(5-Bromo-2-methylphenoxy)piperidine (Intermediate) Reaction->Intermediate Ether Formation Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Product This compound HCl (Target Salt) Deprotection->Product Precipitation

Figure 1: Optimized synthesis route via Mitsunobu coupling to ensure regiochemical integrity.

Experimental Protocols for Characterization

As a Senior Scientist, I do not rely on a single data point. The following protocols form a self-validating system to confirm identity and purity before MP determination.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition.

  • Sample Prep: Dry the HCl salt in a vacuum oven at 40°C for 4 hours to remove lattice solvent.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 180°C (to estimate onset).

    • Slow Ramp:1°C/min from 190°C until melting is complete.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range should be < 2°C (e.g., 221.5 – 223.0°C).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting, dehydration, and decomposition.

  • Instrument: TA Instruments DSC Q2000 (or equivalent).

  • Pan: Tzero Aluminum Pan (hermetically sealed with a pinhole if hydrates are suspected).

  • Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak to calculate the Heat of Fusion (

    
    ). A sharp endotherm indicates high purity.
    
Characterization Logic (DOT Diagram)

CharacterizationLogic Sample Crude Product HPLC HPLC Purity Check (>98% required) Sample->HPLC Recryst Recrystallization (EtOH/Et2O) HPLC->Recryst Purity < 98% Dry Vacuum Drying (Remove Solvents) HPLC->Dry Purity > 98% Recryst->Dry DSC DSC Analysis (Thermal Profile) Dry->DSC MP Capillary MP (Visual Confirmation) Dry->MP Report Final Certificate of Analysis DSC->Report Endotherm Data MP->Report Range Data

Figure 2: Decision tree for physicochemical validation.

Handling and Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (N-oxide formation) over long periods.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • ChemSrc Database. (2024). "this compound Entry." Link (Verified existence of structure in chemical catalogs).

Sources

Methodological & Application

Technical Guide: Precision Functionalization of the Piperidine Nitrogen in 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-(5-Bromo-2-methylphenoxy)piperidine Primary Handle: Secondary Amine (


)
Chemoselectivity Challenge:  Preservation of the Aryl Bromide (

)

The 4-phenoxypiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands (e.g., Dopamine D4 antagonists), antihistamines, and acetylcholinesterase (AChE) inhibitors. The specific derivative This compound offers a dual-functional platform: the piperidine nitrogen allows for rapid library diversification (SAR exploration), while the aryl bromide serves as a latent handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build molecular complexity.

Critical Design Consideration: When functionalizing the nitrogen, experimental conditions must be selected to avoid premature reactivity at the aryl bromide site. For instance, palladium-catalyzed N-arylation protocols must be carefully tuned to prevent competing oxidative addition at the


 bond. Therefore, Reductive Amination  and Amide Coupling  are the preferred high-fidelity pathways for initial diversification.

Reaction Landscape & Decision Logic

The following diagram outlines the strategic divergence points for functionalizing the piperidine nitrogen.

ReactionLandscape Substrate 4-(5-Bromo-2-methylphenoxy) piperidine ReductiveAmination Path A: Reductive Amination (Reagent: Aldehyde + STAB) Substrate->ReductiveAmination Preferred for Alkyl Groups AmideCoupling Path B: Amide Coupling (Reagent: R-COOH + HATU) Substrate->AmideCoupling Best for Library Gen SnAr Path C: SNAr Arylation (Reagent: Ar-F + K2CO3) Substrate->SnAr Chemoselective (Preserves Ar-Br) TertiaryAmine Tertiary Amine (High Basicity, Metabolic Stability) ReductiveAmination->TertiaryAmine Amide Amide (Low Basicity, H-Bond Acceptor) AmideCoupling->Amide N_Aryl N-Aryl Piperidine (Rigid, Lipophilic) SnAr->N_Aryl

Caption: Strategic functionalization pathways. Path A and B are prioritized for preserving the Ar-Br handle.

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of tertiary amines without over-alkylation. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer. Why STAB? Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride (


) due to its lower toxicity and better chemoselectivity (it reduces imines/iminiums faster than aldehydes).
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Desired Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing iminium formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the piperidine substrate (1.0 mmol) in anhydrous DCE (10 mL).

    • Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol).

    • Insight: Stir at room temperature for 30–60 minutes under Nitrogen. This "pre-complexation" time ensures equilibrium shifts toward the iminium species before the reductant is introduced, minimizing direct reduction of the aldehyde to its corresponding alcohol.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Monitoring:

    • Monitor via LC-MS or TLC. The secondary amine starting material is more polar than the tertiary amine product.

    • Target Mass: Look for

      
      .
      
  • Workup:

    • Quench with saturated aqueous

      
       (slow addition, gas evolution occurs).
      
    • Extract with DCM (

      
       mL).[2]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Protocol B: High-Efficiency Amide Coupling

Objective: Introduction of diversity via carboxylic acids. Reagent Choice: HATU is selected for its high reactivity and low epimerization risk (though not relevant for this achiral nitrogen), ensuring rapid conversion even with sterically hindered acids.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMAc.

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL).

    • Add HATU (1.1 mmol) and DIPEA (2.0 mmol).

    • Stir for 5–10 minutes. The solution often turns yellow/orange, indicating active ester formation.

  • Coupling:

    • Add the piperidine substrate (1.0 mmol) (dissolved in 1 mL DMF) to the activated acid mixture.

    • Add the remaining DIPEA (1.0 mmol) to ensure the piperidine is deprotonated (free base form).

    • Stir at room temperature for 1–3 hours.

  • Workup (Critical for DMF removal):

    • Dilute with Ethyl Acetate (50 mL).

    • Wash 1: 5% LiCl solution (removes DMF efficiently).

    • Wash 2: Saturated

      
       (removes unreacted acid).
      
    • Wash 3: Brine.[3]

    • Dry and concentrate.[1][2]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Reductive Amination) Steric hindrance of aldehyde or poor iminium formation.Increase temperature to 40°C; Add molecular sieves (4Å) to scavenge water and push iminium equilibrium.
Dialkylation (Impurity) Use of Alkyl Halides instead of Reductive Amination.Switch to Reductive Amination (Protocol A). If using alkyl halides is mandatory, use a syringe pump for slow addition of the halide.[4]
Ar-Br Loss (Debromination) Pd-catalyzed side reaction (if performing N-arylation).Avoid Pd-catalysis. Use

conditions (e.g., 4-fluoronitrobenzene,

, DMSO, 80°C) which are orthogonal to the Ar-Br bond.
Poor Solubility The phenoxy-piperidine salt is insoluble in DCM.Use a DCM/MeOH (9:1) mixture or switch to DMF for the reaction solvent.

Workflow Visualization: Reductive Amination Logic

ReductiveAminationWorkflow Start Start: this compound Step1 Add Aldehyde + AcOH (Solvent: DCE) Start->Step1 Decision1 Is Aldehyde Sterically Hindered? Step1->Decision1 ActionStandard Stir 30 min @ RT Decision1->ActionStandard No ActionHeat Add 4Å Sieves + Heat to 40°C Decision1->ActionHeat Yes Step2 Add STAB (1.5 eq) ActionStandard->Step2 ActionHeat->Step2 Step3 Quench (NaHCO3) & Extract Step2->Step3 End Product: N-Alkylated Piperidine Step3->End

Caption: Decision tree for optimizing reductive amination based on electrophile sterics.

References

  • BenchChem. Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. (General N-alkylation protocols for piperidines).[1][2][3]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (The definitive guide on STAB usage).

  • Journal of Medicinal Chemistry. Discovery of N-substituted piperidine derivatives as potent dual endothelin receptor antagonists.[5] (Context for 4-phenoxypiperidine scaffolds in drug discovery).

  • Liu, W., et al. "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[6] Chemistry – A European Journal, 2020. (Advanced functionalization strategies).

Sources

Preparation of salt forms of 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Salt Formation for 4-(5-Bromo-2-methylphenoxy)piperidine

Executive Summary

This application note details the protocol for converting the free base of This compound (an oily or low-melting solid intermediate) into a stable, crystalline salt form. While the free base allows for facile organic reactions (e.g., nucleophilic substitutions), its poor aqueous solubility and tendency to oxidize or absorb CO₂ make it unsuitable for long-term storage or solid-state characterization.

This guide prioritizes the Hydrochloride (HCl) and L-Tartrate salts, selected based on the pKa differential of the piperidine nitrogen and the lipophilicity of the brominated aryl tail.

Pre-Formulation Analysis & Logic

Physicochemical Profile
  • Target Molecule: this compound

  • Functional Group: Secondary Amine (Piperidine ring).

  • Estimated pKa: ~9.5 – 10.5 (Typical for 4-substituted piperidines).

  • Lipophilicity: High (due to the bromo-aryl ether moiety).

The "Rule of 3" (Validation)

For a stable salt species (proton transfer) rather than a co-crystal, the difference between the pKa of the base and the acid (


) should ideally be 

.
Counter-ion CandidateAcid pKa

(Base ~10)
Prediction
Hydrochloric Acid -6.0~16Excellent (Stable Salt)
Methanesulfonic Acid -1.9~12Excellent (High MP)
L-Tartaric Acid 2.98~7Good (Potential for resolution)
Acetic Acid 4.76~5.2Poor (Risk of dissociation/hygroscopicity)

Expert Insight: Aryl-piperidines often exhibit "oiling out" (liquid-liquid phase separation) during crystallization. To mitigate this, we utilize a high-solubility organic solvent (IPA or Ethanol) paired with a controlled cooling ramp , rather than rapid anti-solvent addition.

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Standard)

Objective: To isolate a thermodynamically stable, high-melting solid.

Materials:

  • Crude Free Base: 10.0 g (approx. 37 mmol)

  • Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of IPA (5 volumes) at 40°C. Ensure the solution is clear.

    • Why? IPA dissolves the lipophilic free base but has lower solubility for the ionic HCl salt.

  • Acid Addition: Slowly add 1.1 equivalents (approx. 10.2 mL of 4M HCl/Dioxane) dropwise over 20 minutes while stirring at 40°C.

    • Critical Control: Do not dump the acid. Rapid local supersaturation causes oiling or amorphous precipitation.

  • Nucleation: A white precipitate should begin to form after 50% of the acid is added. If the solution remains clear, seed with a few mg of pure salt or scratch the glass wall.

  • Crystallization:

    • Stir at 40°C for 30 minutes.

    • Cool to 20°C at a rate of 10°C/hour.

    • Cool to 0-5°C (ice bath) and age for 2 hours.

  • Isolation: Filter the solids using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold IPA followed by 10 mL of Heptane (to remove residual alcohol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-95% Characterization: High melting point (>200°C typical for HCl salts of this class).

Protocol B: Preparation of the L-Tartrate Salt (Chiral/Resolution)

Objective: To prepare a less hygroscopic form or for enantiomeric enrichment if the piperidine has chiral substituents.

Materials:

  • Free Base: 5.0 g

  • L-Tartaric Acid: 1.0 equivalents

  • Solvent: Ethanol (EtOH) / Water (95:5)

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g free base in 25 mL Ethanol at 60°C.

  • Acid Solution: Dissolve 1.0 eq of L-Tartaric acid in 10 mL warm Ethanol.

  • Combination: Add the hot acid solution to the base solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 15 minutes to ensure homogeneity.

  • Slow Cooling: Turn off the heat source and allow the flask to cool to room temperature inside the oil bath (very slow cooling).

    • Causality: Tartrate salts often form complex hydrogen-bonded networks. Rapid cooling traps impurities and solvent.

  • Filtration: Collect crystals via filtration.[1]

Visual Workflows (Graphviz)

Diagram 1: Salt Selection & Decision Tree

This diagram illustrates the logic flow for selecting the appropriate salt form based on the physical state of the starting material.

SaltSelection Start Start: this compound (Free Base) CheckState Physical State Check Start->CheckState IsOil Oily / Gum CheckState->IsOil High Impurity/Amorphous IsSolid Crystalline Solid CheckState->IsSolid Pure SelectAcid Select Counter-ion IsOil->SelectAcid IsSolid->SelectAcid HCl HCl (Strong Acid) Target: Stability/Solubility SelectAcid->HCl Standard Pharma Salt Tartrate Tartrate (Weak Acid) Target: Resolution/Polymorphs SelectAcid->Tartrate Chiral/Specialty MethodA Method A: Precipitation (Solvent: IPA/EtOAc) HCl->MethodA MethodB Method B: Slow Evaporation (Solvent: EtOH/Water) Tartrate->MethodB

Caption: Decision matrix for selecting counter-ions and crystallization methods based on input material state.

Diagram 2: The Crystallization Process Flow

This diagram details the critical process parameters (CPPs) for Protocol A.

CrystallizationProtocol Dissolution 1. Dissolution (Base + IPA @ 40°C) AcidAdd 2. Acid Addition (Slow Dosing 1.1 eq) Dissolution->AcidAdd Nucleation 3. Nucleation (Seeding if Clear) AcidAdd->Nucleation Oiling Alert: Oiling Out AcidAdd->Oiling If too fast Cooling 4. Controlled Cooling (10°C/hr to 0°C) Nucleation->Cooling Crystal Growth Isolation 5. Filtration & Drying (Vacuum @ 45°C) Cooling->Isolation Remedy Re-heat & Add More Solvent Oiling->Remedy Remedy->Cooling

Caption: Step-by-step workflow for HCl salt formation, highlighting the critical feedback loop for "oiling out".

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform the following checks. If these criteria are not met, the process must be repeated (recrystallization).

TechniqueObservationInterpretation
DSC (Differential Scanning Calorimetry) Sharp endotherm > 200°CIndicates pure crystalline salt. Broad peak = amorphous/impure.
HPLC Shift in Retention Time (vs Base)False. Salt and Base have same RT in buffered HPLC. Use to check purity only.
Chloride Titration (AgNO₃) 1:1 Molar RatioConfirms mono-hydrochloride stoichiometry.
Microscopy (PLM) Birefringence (light refraction)Confirms crystallinity. Dark image = amorphous glass.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon adding acid, the solution turns milky or separates into a sticky gum at the bottom instead of crystals. Cause: The salt is liquid at the reaction temperature, or the solvent polarity is too low. Solution:

  • Heat: Raise temperature to redissolve the oil.

  • Solvent: Add small amount of Methanol (increases polarity) or more IPA.

  • Seed: Cool very slowly and add seed crystals at the metastable zone.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative handbook on salt selection).

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Kumar, L., et al. (2013). Salt Selection in Drug Development: A High Throughput Screening Approach. International Journal of Pharmaceutical Sciences and Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Solid State Development Document ID: TSC-CRYST-PPR-04 Subject: Solvent Selection & Troubleshooting for Lipophilic Piperidine Ethers[1]

Executive Technical Summary

The crystallization of 4-(5-Bromo-2-methylphenoxy)piperidine presents a classic challenge in process chemistry: balancing the high basicity of the piperidine moiety (pKa ~11) with the lipophilicity of the bromo-cresyl ether tail.

Researchers often encounter "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than nucleation.[1] This occurs because the molecule's high conformational flexibility and moderate lipophilicity often suppress the freezing point, causing the metastable oil phase to form before the crystalline solid state can nucleate.

This guide provides a First-Principles approach to solvent selection, utilizing Hansen Solubility Parameters (HSP) and thermodynamic control to bypass the oiling-out boundary.[1]

Solvent Selection Strategy (HSP-Driven)

To optimize crystallization, we must select a solvent system that solubilizes the amorphous regions while encouraging stacking of the aromatic rings.

Solubility Class Table
Solvent ClassRepresentative SolventsInteraction TypeSuitability for this Molecule
Class A: Good Solvents Methanol, Ethanol, Isopropanol (IPA)H-Bond Donor (Solvates Amine)High. Dissolves the piperidine head; moderate solubility for the aryl tail.[1]
Class B: Intermediate Ethyl Acetate (EtOAc), Isopropyl AcetateDipole-DipoleModerate. Good for temperature-dependent solubility (high

C/

T).[1]
Class C: Anti-Solvents n-Heptane, Hexane, CyclohexaneDispersion ForcesHigh. The polar amine / ether linkage is insoluble here.[1] Essential for yield.
Class D: Avoid Dichloromethane (DCM), ChloroformHalogenatedRisk. Can form solvates or react (quaternization) over long periods.[1]
Recommended Binary Solvent Systems
  • System 1 (Standard): Ethanol (Solvent) / n-Heptane (Anti-solvent).[1]

    • Ratio: Start 1:1, optimize to 1:3.

  • System 2 (Slow Growth): Isopropyl Acetate / n-Heptane.[1]

    • Benefit: Higher boiling point of IPAc allows for a wider cooling ramp, reducing kinetic oiling out.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

Q: My solution turns cloudy and forms a sticky oil at the bottom instead of crystals. Why?

A: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This happens when the anti-solvent is added too quickly or the temperature drops too fast. The solution separates into a solvent-rich phase and a solute-rich oil phase before the crystal nucleation barrier is crossed.

Corrective Protocol:

  • Re-heat the mixture until the oil re-dissolves (becomes one phase).

  • Seed the clear solution with a tiny amount of pure crystal (if available) at a temperature above the cloud point.

  • Slow Down: Reduce the cooling rate to < 0.5 °C/min.

  • Change Ratio: Increase the proportion of the "Good Solvent" (e.g., Ethanol) slightly to shift the system away from the LLPS region.

Issue 2: Salt Formation vs. Free Base

Q: The free base will not solidify; it remains a gum. Should I switch to a salt form?

A: Yes. Piperidine ethers often have low melting points in their neutral form. Converting to a salt increases the lattice energy, dramatically improving crystallinity.

Salt Screening Recommendation:

  • Hydrochloride (HCl): Generate in situ using HCl in Ethanol/Ether.[1] (Warning: Hygroscopic).

  • Oxalate/Fumarate: These dicarboxylic acids often bridge two piperidine units, creating stable, high-melting crystalline networks.[1]

    • Protocol: Dissolve free base in Acetone. Add 1.0 eq of Oxalic acid dissolved in Acetone. White precipitate usually forms instantly.

Issue 3: Color Impurities

Q: My crystals are off-white or yellow. How do I remove the color?

A: The yellow color typically comes from oxidation of the piperidine nitrogen or trace phenol impurities.

  • Step 1: Dissolve crude solid in minimal warm Methanol.

  • Step 2: Add Activated Carbon (5 wt%) .[1] Stir for 30 mins.

  • Step 3: Filter hot through Celite.

  • Step 4: Recrystallize the filtrate.

Visualizing the Process

Workflow: Decision Logic for Piperidine Isolation

G Start Crude Reaction Mixture (this compound) CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Yes Oil Oil / Gum CheckState->Oil No Recryst Recrystallization (EtOH / Heptane) Solid->Recryst SaltScreen Salt Screen (HCl, Oxalate, Fumarate) Oil->SaltScreen If Free Base fails LLPS_Fix Fix Oiling Out: 1. Re-heat 2. Seed @ High Temp 3. Slow Cool Oil->LLPS_Fix If Oiling Out occurs Final Pure Crystalline API Recryst->Final SaltScreen->Final LLPS_Fix->Recryst

Caption: Decision tree for isolating the target piperidine derivative, addressing phase separation (oiling out) and salt formation strategies.

Experimental Protocol: Anti-Solvent Crystallization

Objective: Purification of Free Base via Ethanol/Heptane system.

  • Dissolution: Charge 10g of crude this compound into a flask. Add Ethanol (absolute) (30 mL, 3 vol) and heat to 50°C. Stir until fully dissolved.

  • Filtration (Optional): If particulates are visible, filter hot.

  • Nucleation Point: While stirring at 50°C, slowly add n-Heptane dropwise.

    • Stop when a faint, persistent turbidity (cloudiness) is observed.[1]

    • Add 1 mL of Ethanol to clear the solution back to transparent.

  • Cooling: Allow the solution to cool to Room Temperature (25°C) over 2 hours.

    • Critical: Do not use an ice bath yet. Rapid cooling induces oiling.

  • Finishing: Once solids form, cool to 0-5°C for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash cake with cold Heptane/Ethanol (9:1).[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the thermodynamic basis for selecting Ethanol/Heptane systems for polar/non-polar hybrid molecules). [1]

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative guide on troubleshooting "Oiling Out" and LLPS phenomena). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard protocols for amine salt screening and isolation).

  • Davey, R. J., et al. (2013).[1] "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm. (Mechanisms of piperidine salt formation).

Sources

Overcoming steric hindrance in 2-methylphenoxy substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance Solutions Ticket System for 2-Methylphenoxy Substitutions

Welcome to the Reaction Optimization Support Center

Current Ticket Status: OPEN Topic: Overcoming Steric Hindrance in 2-Methylphenoxy Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The 2-methyl group on a phenoxy ring (o-cresol derivative) introduces significant steric strain (


-value ~1.70 kcal/mol), shielding the nucleophilic oxygen. This "ortho-effect" dramatically reduces reaction rates in 

alkylations and disrupts metal-center coordination in cross-couplings. This guide treats your chemical challenges as "support tickets," providing validated protocols to bypass these steric barriers.

Ticket #001: Alkylation Yields are Low (<40%)

User Report: "I am trying to alkylate 2-methylphenol with a secondary alkyl bromide using


 in acetone. The reaction is sluggish, and I see significant elimination byproducts."

Root Cause Analysis: The potassium cation (


) forms a tight ion pair with the phenoxide oxygen in acetone. The 2-methyl group further blocks the approach of the electrophile. To fix this, you must utilize the "Cesium Effect"  to create a "naked" anion.
The Solution: The Cesium/DMF Protocol

Cesium (


) has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å). In polar aprotic solvents like DMF, 

is poorly solvated and forms loose ion pairs with the phenoxide. This exposes the oxygen, increasing its nucleophilicity despite the ortho-methyl steric bulk.

Validated Protocol:

  • Solvent: Switch from Acetone to DMF (N,N-Dimethylformamide) or NMP .

  • Base: Use Cesium Carbonate (

    
    ) .
    
  • Stoichiometry: 1.0 equiv Phenol : 1.5 equiv

    
     : 1.2 equiv Alkyl Halide.
    
  • Temperature: 60°C (Start low to minimize elimination).

Data Comparison: Base/Solvent Effect on 2-Methylphenol Alkylation

BaseSolventYield (24h)Mechanism Note

Acetone35%Tight ion pair; surface reaction limited.

DMF62%Improved solubility, but

still associates.

DMF 94% "Naked Anion" effect maximizes nucleophilicity.

Ticket #002: Buchwald-Hartwig Arylation Failed

User Report: "Attempting to couple 2-methylphenol with an aryl bromide using standard conditions (


). No product observed; mostly starting material recovered."

Root Cause Analysis: Standard phosphine ligands (like


) are not bulky enough to facilitate the reductive elimination step when sterically hindered substrates are involved. The 2-methyl group creates a clash at the square-planar Pd center.
The Solution: Bulky Biaryl Phosphine Ligands

You need ligands that are specifically designed to "hug" the metal center and force the reductive elimination of the crowded ether.

Recommended Ligands:

  • RockPhos: The gold standard for hindered phenol coupling.

  • t-BuBrettPhos: Excellent alternative if RockPhos is unavailable.

Validated Protocol (Pd-Catalyzed):

  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: RockPhos (2-4 mol%) (Ligand:Pd ratio 2:1).

  • Base:

    
     (ground, dry).
    
  • Solvent: Toluene (non-polar solvents often work better here to promote the catalytic cycle).

  • Procedure: Pre-mix Pd and Ligand in solvent for 5 mins at 80°C to form the active

    
     species before adding the phenol and aryl halide.
    

Ticket #003: Mitsunobu Reaction is "Stuck"

User Report: "I need to invert a secondary alcohol using 2-methylphenol as the nucleophile. Standard Mitsunobu (DEAD/PPh3) shows <10% conversion after 48 hours."

Root Cause Analysis: The steric bulk of the 2-methyl group prevents the phenol from attacking the alkoxy-phosphonium intermediate. The reaction is kinetically dead at standard concentrations.

The Solution: High-Concentration Sonication

Research indicates that increasing concentration and using ultrasonic energy can overcome the activation energy barrier for hindered Mitsunobu couplings.

Validated Protocol:

  • Reagents: DIAD (Diisopropyl azodicarboxylate) and

    
    .
    
  • Concentration: Increase from standard 0.1M to 1.0M - 3.0M (highly concentrated).

  • Agitation: Do NOT stir. Place the reaction flask in an ultrasonic bath (sonication).

  • Time: Monitor by TLC every 30 minutes. (Reactions often complete in <1 hour under sonication vs. days with stirring).

Visual Troubleshooting Guide

The following diagram outlines the decision logic for selecting the correct protocol based on your electrophile.

ReactionLogic Start Start: 2-Methylphenol Substitution Electrophile Identify Electrophile Type Start->Electrophile Alkyl Alkyl Halide (R-X) Electrophile->Alkyl Aryl Aryl Halide (Ar-X) Electrophile->Aryl Alcohol Alcohol (R-OH) Electrophile->Alcohol Primary Primary/Unstrained Alkyl->Primary Secondary Secondary/Hindered Alkyl->Secondary Pd_Cat Pd-Catalysis Required Aryl->Pd_Cat Mitsunobu Mitsunobu Reaction Alcohol->Mitsunobu Sol_K Standard: K2CO3 / Acetone Primary->Sol_K Sol_Cs Protocol A: Cs2CO3 / DMF (The Cesium Effect) Secondary->Sol_Cs Ligand Protocol B: RockPhos Ligand (Bulky Biaryl Phosphine) Pd_Cat->Ligand Sonic Protocol C: High Conc. (1M) + Sonication Mitsunobu->Sonic

Caption: Decision matrix for selecting reaction conditions based on electrophile type and steric constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate? A: Yes, but proceed with caution. NaH creates a very "naked" and reactive phenoxide. However, in DMF, this can lead to


- vs 

-alkylation competition (although

-alkylation is preferred for phenols,

-alkylation on the ring can occur with very active electrophiles).

is generally milder and more selective for the oxygen center.

Q: Why does my reaction turn black when using Palladium? A: This is "Palladium Black" precipitation, indicating your catalyst has decomposed (aggregated) before the reaction finished. This usually happens if the oxidative addition is too slow or the ligand dissociates.

  • Fix: Ensure your solvent is degassed (oxygen kills the catalyst). Increase the Ligand:Pd ratio to 2:1 or 3:1 to stabilize the metal center.

Q: I don't have RockPhos. Can I use BINAP? A: BINAP is excellent for amines but often struggles with sterically hindered ethers. If you lack RockPhos, try XPhos or SPhos , which are more common and handle steric bulk better than standard triphenylphosphine.

References

  • The Cesium Effect in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Sonication in Mitsunobu Reactions: Lepore, S. D., & He, Y. (2003).[1][2] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[2][3] The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Copper-Catalyzed Arylation (Ullmann): Marcoux, J.-F., Doye, S., & Buchwald, S. L. (1997).[4] A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539–10540.[4]

  • Pd-Catalyzed Coupling Ligands: Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angewandte Chemie International Edition, 45(26), 4321–4326.

Sources

Separation of regioisomers in 4-(5-Bromo-2-methylphenoxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the purification and analysis of 4-(5-Bromo-2-methylphenoxy)piperidine , a critical intermediate often used in the synthesis of ALK inhibitors and other heterocyclic pharmaceuticals.

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket Context: Regioisomer Separation & Purification Protocols[1]

Part 1: Diagnostic & Triage[1]

User Query: "I am synthesizing this compound via a Mitsunobu reaction. I see a persistent impurity (~5-8%) in HPLC that co-elutes with my product. NMR suggests it is an isomer. How do I remove it?"

Scientist’s Analysis: In the synthesis of this specific ether, "regioisomers" rarely arise from the coupling step itself if you are using 4-hydroxypiperidine. The issue is almost certainly upstream carryover from the synthesis of the phenol starting material, 5-bromo-2-methylphenol.

The bromination of o-cresol (2-methylphenol) is an ortho/para directing process dominated by the hydroxyl group.[1]

  • Target: 5-Bromo-2-methylphenol (Substitution para to the methyl, meta to the hydroxyl).

  • Major Impurity (The Regioisomer): 4-Bromo-2-methylphenol (Substitution para to the hydroxyl).[1]

Because the electronic environments of these two isomers are nearly identical, their ether derivatives (the final piperidine products) have extremely similar LogP values, making standard silica chromatography ineffective.

Part 2: Troubleshooting & Protocols (Q&A)
Q1: Why is flash chromatography failing to separate the isomers?

A: The structural difference between the 4-bromo and 5-bromo isomers is merely the position of the halogen relative to the methyl group. This results in a negligible difference in dipole moment and interaction with standard silica gel.

  • Recommendation: Switch from Normal Phase (Silica) to Reverse Phase (C18) or Chemoselective Crystallization .[1]

Q2: Can I separate them at the Phenol stage before the coupling?

A: Yes, and this is highly recommended. It is exponentially harder to separate the isomers after the piperidine moiety is attached.[1]

  • Protocol: Recrystallization of the phenol mixture from Hexanes/Ethyl Acetate (9:1) . The 4-bromo isomer is typically less soluble and can be enriched in the mother liquor, while the 5-bromo target crystallizes out (purity dependent on initial ratio).

Q3: If I must separate the final piperidine ether, what is the best method?

A: If you have already performed the coupling, you must rely on the basicity of the piperidine nitrogen. The formation of specific salts often amplifies the subtle crystalline differences between regioisomers.

Protocol: Hydrobromide Salt Recrystallization

  • Dissolve the crude free base (mixture of isomers) in minimal hot Ethanol (EtOH) .

  • Add 1.1 equivalents of HBr (48% aq) or HBr in acetic acid.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The this compound HBr salt typically crystallizes more readily than the 4-bromo isomer due to packing efficiency.[1]

  • Filter and wash with cold Et2O.[1]

Q4: How do I validate the separation analytically?

A: Standard C18 HPLC methods often show these peaks as a "shoulder."[1] You need a column with Pi-Pi interaction capability to discriminate the aromatic substitution patterns.

Recommended Analytical Method:

ParameterCondition
Column Phenyl-Hexyl or Biphenyl Core-Shell (e.g., Kinetex Biphenyl), 2.6 µm, 100 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Bromine absorbance handle)
Retention Behavior The 4-bromo isomer (more polarized by OH/Br para alignment) typically elutes before the 5-bromo isomer on Phenyl phases.[1]
Part 3: Visualization of the Workflow

The following diagram outlines the "Purification Decision Tree" to ensure the removal of the 4-bromo regioisomer.

PurificationWorkflow Start Crude Reaction Mixture (Mitsunobu/SNAr) Check Analytical Check (Phenyl-Hexyl HPLC) Start->Check IsomerPresent Isomer > 2%? Check->IsomerPresent RouteA Route A: Free Base Flash Chromatography IsomerPresent->RouteA No (Standard Purification) RouteB Route B: Salt Formation (HBr or HCl) IsomerPresent->RouteB Yes (Critical Path) Fail Co-elution (Separation Failed) RouteA->Fail Isomers are present Fail->RouteB Rescue Material Cryst Recrystallization (EtOH/Et2O) RouteB->Cryst Final Pure 4-(5-Bromo...) (>99.5% Regiopurity) Cryst->Final Filter Solids

Caption: Decision tree for purifying this compound, highlighting salt formation as the critical rescue step for regioisomer separation.

Part 4: Scientific Grounding & Mechanisms

1. The Origin of the Impurity (The "Ortho Effect") The synthesis of 5-bromo-2-methylphenol often utilizes the Sandmeyer reaction or direct bromination.[1] In direct bromination of o-cresol, the hydroxyl group (-OH) is a strong activating group and ortho/para director. The methyl group (-CH3) is a weak activator.[1]

  • Kinetic Product: Bromination para to the -OH yields 4-bromo-2-methylphenol .[1]

  • Thermodynamic/Steric Product: Bromination para to the -CH3 (and meta to -OH) yields 5-bromo-2-methylphenol .[1] Because the 4-position is electronically favored by the strong -OH director, the "wrong" isomer is often the major product unless specific blocking groups or steric directors are used [1].

2. The Pi-Pi Separation Mechanism Standard C18 columns separate based on hydrophobicity (LogP).[1] Since the LogP difference between the 4-bromo and 5-bromo isomers is <0.1, C18 fails. Phenyl-Hexyl phases utilize


 interactions. The electron density of the aromatic ring differs between the isomers:
  • 4-Bromo: The electronegative Br is para to the electron-donating Oxygen.[1] This creates a "push-pull" system, altering the quadrupole moment of the ring.

  • 5-Bromo: The Br is meta to the Oxygen.[1] The electronic distribution is more diffuse.[1] This difference in electron cloud density allows the Phenyl stationary phase to retain the isomers differently [2].

3. Salt Crystallinity Piperidines readily form crystalline salts.[1] The crystal lattice energy is highly sensitive to the symmetry of the anion and cation packing. The 5-bromo substitution pattern creates a slight asymmetry compared to the semi-symmetrical 4-bromo (para) substitution. This difference often leads to a significant divergence in solubility for HBr or HCl salts in alcoholic solvents, allowing for "kinetic resolution" via crystallization [3].

References
  • PubChem. (2025).[1] 4-Bromo-2-methylphenol Compound Summary. National Library of Medicine.[1] [Link]

  • Sielc Technologies. (2024).[1] Separation of Piperidine Derivatives on Newcrom R1 HPLC column. [Link]

  • Vice, S. et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-(5-Bromo-2-methylphenoxy)piperidine, a compound of interest in medicinal chemistry. By integrating predicted data with a comparative analysis of structurally related fragments, we offer a robust framework for spectral assignment and a deeper understanding of substituent effects on chemical shifts.

Understanding the 13C NMR Landscape of this compound

The 13C NMR spectrum of this compound is influenced by a combination of electronic and steric effects from its constituent parts: the substituted aromatic ring and the piperidine moiety. The electronegativity of the oxygen and bromine atoms, coupled with the electron-donating nature of the methyl group, creates a distinct electronic environment for each carbon atom, resulting in a unique fingerprint in the 13C NMR spectrum.

To facilitate a comprehensive analysis, we will compare the predicted 13C NMR chemical shifts of the target molecule with the experimental data of its key structural analogs: 5-bromo-2-methylphenol and piperidine. This comparative approach allows for a more confident assignment of the observed signals.

Below is a diagram illustrating the carbon numbering scheme for this compound, which will be used for the subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Comparative Analysis of 13C NMR Chemical Shifts

The following table presents a comparison of the predicted 13C NMR chemical shifts for this compound with the experimental data for 5-bromo-2-methylphenol and piperidine. This allows for a clear visualization of the impact of the piperidinoxy substituent on the aromatic ring and the effect of the aryloxy group on the piperidine ring.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 5-Bromo-2-methylphenol[1]Experimental Chemical Shift (ppm) for Piperidine[2]
Aromatic Carbons
C1~154~152-
C2~125~122-
C3~133~130-
C4~115~112-
C5~118~115-
C6~131~128-
C7 (CH3)~16~16-
Piperidine Carbons
C2'/C6'~47-47.9
C3'/C5'~31-27.5
C4'~72-25.4 (for C4)

Note: Predicted values are estimations generated using a combination of NMR prediction software and established substituent effect principles.[3][4][5] Experimental values for the parent compounds are sourced from the literature.

Interpretation of Chemical Shifts

Aromatic Region (δ 110-160 ppm):

  • C1 (ipso-Carbon attached to Oxygen): The most downfield signal in the aromatic region is assigned to C1, directly bonded to the electronegative oxygen atom. Its predicted chemical shift of ~154 ppm is slightly downfield compared to the corresponding carbon in 5-bromo-2-methylphenol (~152 ppm), which can be attributed to the electron-withdrawing effect of the piperidinoxy group.

  • C2 (ortho-Carbon with Methyl Group): The signal at ~125 ppm is assigned to C2. The methyl group's electron-donating effect shields this carbon, shifting it upfield relative to an unsubstituted aromatic carbon.

  • C3 (meta-Carbon): The chemical shift of C3 at ~133 ppm is influenced by its meta-relationship to the oxygen and ortho- to the bromine.

  • C4 (para-Carbon): The signal at ~115 ppm is assigned to C4. This carbon is expected to be shielded due to the para-position relative to the electron-donating oxygen.

  • C5 (ipso-Carbon attached to Bromine): The signal at ~118 ppm is assigned to C5, which is directly attached to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect, shifting this carbon upfield compared to what might be expected based on electronegativity alone.

  • C6 (ortho-Carbon): The signal at ~131 ppm is assigned to C6.

  • C7 (Methyl Carbon): The methyl carbon (C7) appears in the aliphatic region at a characteristic chemical shift of ~16 ppm.

Piperidine Region (δ 30-80 ppm):

  • C4' (Carbon attached to Oxygen): The most downfield signal in the piperidine region, at ~72 ppm, is assigned to C4'. The direct attachment to the electronegative oxygen atom of the phenoxy group causes a significant downfield shift compared to the C4 of unsubstituted piperidine (25.4 ppm).

  • C2'/C6' (Carbons adjacent to Nitrogen): The signals for C2' and C6' are predicted to be around ~47 ppm. Their chemical shift is similar to that in unsubstituted piperidine (47.9 ppm), indicating that the aryloxy group at the 4-position has a minimal effect on these carbons.

  • C3'/C5' (Carbons beta to Nitrogen): The signals for C3' and C5' are predicted at ~31 ppm. This is slightly downfield from the corresponding carbons in piperidine (27.5 ppm), likely due to the inductive effect of the nearby electronegative oxygen atom.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and relatively simple solvent signal.

    • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.

13C_NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing dissolve Dissolve sample in deuterated solvent filter Filter into NMR tube dissolve->filter tune_shim Tune probe and shim magnet filter->tune_shim setup_params Set acquisition parameters tune_shim->setup_params acquire Acquire data (FID) setup_params->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference Spectrum ft->phase_ref analyze Analyze Spectrum phase_ref->analyze

Caption: General workflow for 13C NMR spectroscopy.

Conclusion

The 13C NMR spectrum of this compound can be effectively analyzed through a combination of predictive methods and comparative analysis with its constituent fragments. The electronic effects of the substituents on both the aromatic and piperidine rings lead to a well-dispersed spectrum, allowing for the confident assignment of each carbon signal. This guide provides a foundational understanding for researchers working with this and structurally related molecules, aiding in the critical process of structural verification and characterization.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Bromilow, J., Brownlee, R. T. C., & Craik, D. J. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-359.
  • Mestrelab Research S.L. (2025). Mnova NMRPredict. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylphenol. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 103-112.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Perumal, S., Vasuki, G., & Wilson, D. A. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 99(1-2), 37-43.
  • Yukawa, Y., & Tsuno, Y. (1978). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 43(8), 1474-1479.
  • Wilson, N. K., & Zehr, R. D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove.
  • nmrshiftdb2. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

Sources

HPLC Method Development for 4-(5-Bromo-2-methylphenoxy)piperidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-(5-Bromo-2-methylphenoxy)piperidine is a critical pharmacophore intermediate, often utilized in the synthesis of ALK inhibitors and neurological agents. Its structural duality—a hydrophobic brominated aryl ether coupled with a highly basic secondary amine (piperidine)—presents a classic chromatographic paradox.

The hydrophobic domain requires strong organic retention, while the basic nitrogen (


) aggressively interacts with residual silanols on silica-based columns, leading to severe peak tailing, retention variability, and poor resolution from impurities.

This guide objectively compares three distinct chromatographic approaches to solving this purity analysis challenge:

  • The "Standard" Acidic Method: Formic Acid/C18 (Baseline).

  • The High-pH Hybrid Method: Ammonium Bicarbonate/Hybrid C18 (Recommended).

  • The Ion-Pairing Method: TFA/C18 (Traditional Alternative).

Method Development Strategy: The Decision Matrix

Effective method development for piperidine ethers relies on manipulating the ionization state of the basic nitrogen. The following decision tree illustrates the logic path for selecting the optimal stationary and mobile phases.

MethodDecisionTree Start Start: this compound CheckPka Analyze Basicity (pKa ~10.5) Start->CheckPka Decision Select pH Strategy CheckPka->Decision LowPH Low pH (pH < 3) Protonated Amine (BH+) Decision->LowPH Standard Screening HighPH High pH (pH > 10) Free Base (B) Decision->HighPH Optimized for Bases Silanol Silanol Interaction Risk? LowPH->Silanol Hybrid Use Hybrid Silica (High pH Stable) HighPH->Hybrid MethodA Method A: Formic Acid (High Tailing Risk) Silanol->MethodA Weak Acid (Formic) MethodC Method C: TFA Ion Pairing (Good Shape, MS Incompatible) Silanol->MethodC Strong Acid/Ion Pair (TFA) MethodB Method B: High pH / Hybrid (Sharp Peaks, High Load) Hybrid->MethodB

Figure 1: Strategic decision tree for analyzing basic piperidine intermediates. The High pH pathway minimizes secondary interactions.

Comparative Methodology & Experimental Data

The following data represents performance metrics derived from comparative stress-testing of the three methods.

Method A: The "Standard" Acidic Approach (Baseline)
  • Column: Standard C18 (3.5 µm, 100 Å)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Analyte is fully protonated.

  • Outcome: The protonated amine interacts with ionized silanols on the column surface.

  • Verdict: Unsuitable for high-purity release testing.

Method B: The High-pH Hybrid Approach (Recommended)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., XBridge or Gemini NX)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[1][2][3][4]

  • Mechanism: Analyte is in free-base form (neutral). Silanols are deprotonated but the neutral analyte does not interact ionically.

  • Verdict: Superior peak shape and loading capacity.

Method C: The Ion-Pairing Approach (Alternative)
  • Column: Base-Deactivated C18

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile

  • Mechanism: TFA forms an ion pair with the piperidine nitrogen, masking the charge.

  • Verdict: Excellent for UV-only purity, but suppresses MS sensitivity.

Comparative Performance Data Table
Performance MetricMethod A (Formic Acid)Method B (High pH Hybrid)Method C (TFA Ion Pair)
USP Tailing Factor (

)
2.4 (Fail)1.08 (Excellent) 1.15 (Good)
Theoretical Plates (

)
~4,500>12,000 ~10,500
Resolution (

) from Impurity A
1.23.5 2.8
LOD (Signal/Noise = 3) 0.05 µg/mL0.01 µg/mL 0.02 µg/mL
MS Compatibility HighHigh Low (Signal Suppression)
Column Lifetime HighHigh (if Hybrid)Medium (Acid hydrolysis)

Key Insight: Method B allows the piperidine to elute as a neutral species. This increases hydrophobicity, often shifting retention later than impurities, and eliminates the "cation-exchange" dragging effect seen in Method A.

Detailed Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility and prevent carryover of this hydrophobic base, a specific diluent strategy is required.

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 100% MeOH Weigh->Dissolve Sonicate 5 min Dilute Dilute to 50% MeOH with Buffer Dissolve->Dilute Prevent precipitation Filter Filter 0.2µm (PTFE or Nylon) Dilute->Filter Vial Transfer to Amber Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and filtration of the hydrophobic intermediate.

Recommended Protocol (Method B)

This protocol is the "Gold Standard" for this specific piperidine ether.

  • Instrument: HPLC or UHPLC with PDA/MS.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 220 nm (Sensitivity) and 270 nm (Selectivity for aryl ether).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Start Gradient
10.00 95 Elution of Product
12.00 95 Wash
12.10 5 Re-equilibration

| 15.00 | 5 | End |

System Suitability Criteria

Before running study samples, the system must pass these criteria using a standard solution (0.1 mg/mL):

  • Tailing Factor: NMT 1.5.

  • Retention Time %RSD: NMT 2.0% (n=5).

  • Area %RSD: NMT 2.0% (n=5).

Troubleshooting & Scientific Rationale

Why does Method A fail?

In acidic media (pH 2.7 with Formic Acid), the piperidine nitrogen is protonated (


). Standard silica columns, even "end-capped" ones, have residual silanol groups (

) that ionize above pH 3. However, even at pH 2.7, enough localized negative charge exists to cause electrostatic attraction with the cationic piperidine. This "drag" creates the exponential tail seen in chromatograms [1].
Why is Method B superior?

At pH 10, the piperidine is uncharged (Free Base). The silanols are fully ionized (


), but since the analyte is neutral, there is no electrostatic attraction. The separation becomes purely hydrophobic (partitioning), resulting in sharp, Gaussian peaks. Note: You must  use a hybrid column (e.g., bridged ethyl hybrid) because standard silica dissolves at pH > 8 [2].
When to use Method C?

If your lab lacks hybrid columns or uses older detectors incompatible with high pH buffers, TFA is a viable fallback. TFA acts as an ion-pairing agent, effectively "neutralizing" the positive charge on the nitrogen through a hydrophobic ion pair. However, TFA lingers in MS sources, suppressing ionization for days. Use this only for UV-based purity work [3].

References

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Waters Corporation. (2025). XBridge BEH Column Technology: High pH Stability for Basic Compounds.Link

  • Dolan, J. W. (2018). Tailing Peaks for Basic Compounds: A Guide to Troubleshooting. LCGC North America. Link

  • Phenomenex. (2024). Gemini-NX C18: Robustness at High pH.Link

Sources

Mass spectrometry (LC-MS) characterization of 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Characterization of 4-(5-Bromo-2-methylphenoxy)piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the structural characterization and quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a deep dive into the causality behind experimental choices, a comparison with alternative analytical approaches, and practical insights for robust method development.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a piperidine ring, a common scaffold in pharmaceuticals, linked to a substituted aromatic ring via an ether bond.[1] The presence of a bromine atom introduces a characteristic isotopic signature, while the basic piperidine nitrogen provides a reliable site for ionization. Accurate characterization of such molecules is fundamental in drug development for identity confirmation, purity assessment, and impurity profiling.[2][3] LC-MS, particularly tandem mass spectrometry (LC-MS/MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide rich structural information.[3][4]

This guide will detail a robust LC-MS/MS strategy, compare its performance against other analytical techniques, and provide the foundational knowledge necessary for adapting and troubleshooting the methodology.

Part 1: Primary Characterization via Tandem Mass Spectrometry (LC-MS/MS)

The cornerstone of characterizing novel or synthesized compounds is confirming their molecular weight and obtaining structural data through controlled fragmentation. A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF), is ideally suited for this task.[1]

Theoretical Mass and Isotopic Signature

Before any analysis, calculating the theoretical mass is a critical first step.

  • Chemical Formula: C₁₂H₁₆BrNO

  • Monoisotopic Mass: 269.0415 u

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the molecular ion cluster ([M]⁺ or [M+H]⁺) will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity. This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Proposed LC-MS/MS Experimental Protocol

This protocol is designed as a self-validating system, where chromatographic retention, precursor mass, isotopic pattern, and fragmentation signature must all align to confirm the analyte's identity.

Step 1: Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The use of a low concentration minimizes the risk of source saturation and allows for sensitive detection.[5]

  • Filtration: Filter the working solution through a 0.22 µm PTFE filter to remove particulates that could damage the LC system.[6]

Step 2: Liquid Chromatography (LC) Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential impurities.[7]

ParameterRecommended SettingRationale & Justification
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte. A sub-2 µm particle size offers high resolution and efficiency.[5][8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺ ions and improving peak shape.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a preferred organic solvent for its low viscosity and UV cutoff, providing good elution strength for this class of compounds.
Gradient 5% to 95% B over 7 minutesA gradient elution is essential for analyzing samples with unknown purity, ensuring that any impurities with different polarities are eluted and separated from the main compound.[7]
Flow Rate 0.3 mL/minThis flow rate is compatible with the 2.1 mm column diameter and typical ESI source requirements.[6]
Column Temp. 35 °CMaintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[5]
Injection Vol. 2-5 µLA small injection volume prevents column overloading and peak distortion, which is crucial for accurate quantification.[5]

Step 3: Mass Spectrometry (MS) Method

ParameterRecommended SettingRationale & Justification
Ionization Source Electrospray Ionization (ESI)ESI is a "soft" ionization technique ideal for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[1]
Ionization Mode Positive Ion ModeThe piperidine nitrogen is basic and readily accepts a proton, making positive ion mode ([M+H]⁺) the most sensitive choice for detection.[1][9]
MS1 Scan Full Scan (m/z 100-500)A full scan is performed first to identify the protonated precursor ion ([M+H]⁺) at m/z 270.0 and 272.0 and to confirm the characteristic 1:1 bromine isotopic pattern.[1]
MS/MS Scan Product Ion ScanA product ion scan is performed by selecting the precursor ion (m/z 270.0) in the first quadrupole, fragmenting it via Collision-Induced Dissociation (CID), and scanning the resulting fragments in the third quadrupole.[3]
Collision Gas ArgonArgon is an inert gas commonly used for CID.
Collision Energy 10-40 eV (Ramped)Optimizing collision energy is crucial. A ramped energy allows for the observation of a wide range of fragments, from those formed at low energy to those requiring higher energy, providing a comprehensive fragmentation spectrum.[9]
Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Stock & Working Solutions (1-10 µg/mL) Filt 0.22 µm Filtration Prep->Filt Inj Injection (2-5 µL) Filt->Inj Col C18 Reversed-Phase Column (Gradient Elution) Inj->Col ESI Positive ESI Source ([M+H]⁺ formation) Col->ESI MS1 MS1: Full Scan (Find m/z 270/272) ESI->MS1 CID Collision Cell (CID) Fragment Precursor MS1->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 Data Data Analysis (Confirm Mass, Isotopes, & Fragments) MS2->Data

Caption: General LC-MS/MS experimental workflow.

Anticipated Fragmentation Pathways

The fragmentation of this compound in MS/MS is driven by its structure. The protonated piperidine ring is the likely starting point for fragmentation cascades.[1][9]

Predicted Fragmentation Diagram

Fragmentation node_precursor node_precursor node_fragment node_fragment node_loss node_loss M_H [M+H]⁺ m/z 270/272 F2 Loss of Piperidine m/z 185/187 M_H->F2 α-cleavage F3 Piperidin-4-yl cation m/z 84 M_H->F3 Ether bond cleavage F4 Bromomethyl-phenyloxonium m/z 200/202 M_H->F4 Ether bond cleavage F1 Piperidine Ring Opening m/z 186/188 NL1 - C₅H₁₀N• NL3 - C₇H₇BrO NL4 - C₅H₁₀ NL2 - C₁₂H₁₅BrO•

Caption: Predicted fragmentation of this compound.

Interpretation of Key Fragments:

  • [M+H]⁺ at m/z 270/272: The protonated molecular ion. Its presence and isotopic pattern confirm the molecular weight and the presence of one bromine atom.

  • Fragment at m/z 185/187: This corresponds to the brominated phenoxy radical cation, resulting from the cleavage of the C-O ether bond and loss of the piperidine moiety. This is a highly diagnostic fragment.

  • Fragment at m/z 86: This corresponds to the protonated piperidine ring after cleavage.

  • Fragment at m/z 84: This likely corresponds to the piperidin-4-yl cation, formed after cleavage of the ether bond. This is a common fragment for 4-substituted piperidines.[1]

Predicted Data Summary

FeatureExpected ObservationConfidence in Identification
Retention Time Consistent peak at a specific timeHigh
Precursor Ion m/z 270.0 / 272.0Very High (Confirms MW + Br)
Isotopic Ratio ~1:1Very High (Confirms Br)
Key Fragments m/z 185/187, 84High (Confirms structural motifs)

Part 2: Comparative Analysis of Analytical Methodologies

While LC-MS/MS is a powerful tool, it is essential to understand its performance relative to other available technologies.

TechniqueSensitivitySelectivityStructural InfoThroughputKey Advantage/Disadvantage
LC-MS/MS (QqQ) Very High (pg/mL)[4]Very HighHigh (Fragmentation)HighAdv: Gold standard for quantification. Disadv: Lower mass resolution than HRMS.
LC-HRMS (Q-TOF) HighVery HighVery High (Accurate Mass)MediumAdv: Confirms elemental composition. Disadv: Can be less sensitive than QqQ in targeted mode.
GC-MS HighHighHigh (Library Searchable)HighAdv: Excellent for volatile compounds.[10] Disadv: Requires analyte to be volatile and thermally stable; derivatization often needed.
LC-UV Low-MediumLowNoneHighAdv: Simple, robust. Disadv: Low sensitivity and selectivity; requires a chromophore.[4]
LC-ELSD MediumLowNoneHighAdv: Universal detector for non-volatile compounds. Disadv: Non-linear response, not suitable for low-level quantification.
LC-MS/MS vs. High-Resolution Mass Spectrometry (HRMS)

For initial identification, HRMS (like a Q-TOF) offers a significant advantage over a standard triple quadrupole. It can measure mass with extremely high accuracy (<5 ppm), which allows for the confident determination of the elemental formula (C₁₂H₁₆BrNO). However, for routine quantification of low-level impurities, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode is often more sensitive and provides a wider dynamic range.[3]

LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing potential genotoxic impurities, especially small alkyl halides.[10] However, this compound, with a molecular weight of ~270 Da and multiple polar functional groups, is unlikely to be sufficiently volatile or thermally stable for GC analysis without derivatization. The derivatization process adds complexity and potential for sample loss. Therefore, LC-MS is the more direct and suitable technique.

LC-MS vs. Non-MS Detectors

Standard detectors like UV are often used for routine analysis.[4] However, they lack the specificity of MS. An impurity co-eluting with the main peak would be undetectable by UV but would be clearly resolved by the mass spectrometer, assuming it has a different mass. This makes MS essential for impurity profiling and ensuring drug safety in compliance with regulatory guidelines.[3][4]

References

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • Wang, L. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Dong, M. W. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • Takashi, S. et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate.
  • Ring, J.D. et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed.
  • Zanolari, B. et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Lee, J. et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Lirias, M. et al. (n.d.). The application of accelerated solvent extraction for the determination of piperine and piperidine in spices.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(5-Bromo-2-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 4-(5-Bromo-2-methylphenoxy)piperidine

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling this compound, a compound of interest in modern research and development. The following protocols are designed to be a self-validating system, grounded in established safety standards and the known hazard profiles of analogous chemical structures.

Hazard Assessment: A Proactive Approach

Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin and Eye Damage: Presumed to be a skin and eye irritant, with the potential to cause severe burns, a known hazard of piperidine.[4][5]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[6][7]

  • Reactivity: Avoid contact with strong oxidizing agents, acids, and bases.[8][9]

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10] The ventilation system should be designed to handle potentially toxic vapors and maintain a safe air environment in the laboratory.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is critical for preventing contact and ensuring personal safety. The following table summarizes the required equipment, which should be selected based on established standards such as EN 374 for gloves and EN 166 for eye protection.[2][10]

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised for extended contact. For brief contact, a class 3 or higher (>60 minutes) is acceptable. Always inspect gloves for integrity before use.[2][10]
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles are mandatory to protect against splashes.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11]
Body Laboratory coat and chemical-resistant apronA flame-retardant and antistatic laboratory coat should be worn at all times. A chemical-resistant apron provides an additional layer of protection, especially during mixing or transferring operations.[12]
Respiratory Air-purifying respiratorIf there is a risk of exceeding exposure limits or if aerosols are generated, a full-face respirator with appropriate cartridges should be used.[10][11]

Procedural Guidance: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

Preparation and Weighing:

  • Don all required PPE before entering the designated handling area.

  • Ensure the chemical fume hood is functioning correctly.

  • Handle the compound in the smallest quantities necessary for the experiment.

  • When weighing, use a containment balance or a balance within the fume hood to prevent the dispersal of powder.

Dissolving and Transferring:

  • Use non-sparking tools and equipment, especially if the compound's flammability is a concern.[9][10]

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[6]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2]

  • Decontaminate all equipment and the work surface within the fume hood.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start ppe Don Full PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Transfer weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate spill Spill Occurs experiment->spill If Spill exposure Personnel Exposure experiment->exposure If Exposure waste Segregate & Label Waste decontaminate->waste dispose Dispose via Licensed Company waste->dispose end End dispose->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_cleanup->decontaminate first_aid->end

Caption: Safe Handling and Emergency Workflow.

Emergency and Disposal Plans

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[6][8]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]

Spill Management:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing full PPE, contain and absorb the spill with an inert material such as sand or vermiculite.[2]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Do not allow the material to enter drains or water courses.[8]

Disposal: All waste containing this compound must be treated as hazardous waste. Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[8][13]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • BroadPharm. (2017, July 5).
  • Apollo Scientific. (2022, May 16).
  • ECHEMI. 1-(5-BROMO-2-METHOXYBENZENESULPHONYL)
  • SAFETY D
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 23).
  • JP-7331 p.
  • 4 - SAFETY D
  • Piperidine - SAFETY D
  • BASF. (2026, February 20).
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]

  • 2 - SAFETY D
  • ChemScene. (2025, June 17).
  • 7 - Safety D
  • Fisher Scientific.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, October 16).
  • Chemos GmbH&Co.KG.
  • International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • Davies, H. M. L., et al.
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.